3,5-Dimethyl-1,2,4,3,5-trioxadiborolane

Description

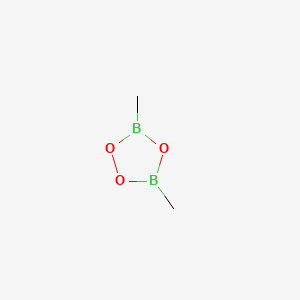

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane (C₂H₆B₂O₃) is a boron-containing heterocyclic compound identified in sugarcane leaf extracts via GC-MS analysis. It belongs to the trioxadiborolane family, characterized by a five-membered ring containing two boron atoms and three oxygen atoms. The compound was detected in allelopathic active fractions, where it constituted 16.19% of the peak area, suggesting its role in plant growth inhibition . Its structure includes methyl substituents at the 3- and 5-positions, contributing to its stability and reactivity as an organic acid .

Properties

IUPAC Name |

3,5-dimethyl-1,2,4,3,5-trioxadiborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6B2O3/c1-3-5-4(2)7-6-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGNBWDTFRRQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OO1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6B2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane typically involves the reaction of boron-containing precursors with organic compounds under controlled conditions. One common method includes the reaction of boronic acids with diols in the presence of a dehydrating agent to form the cyclic boronate ester . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert it into boron hydrides or other reduced forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dimethyl-1,2,4,3,5-trioxadiborolane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.

Biology: Its derivatives are explored for potential use in drug delivery systems due to their ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can form stable complexes with proteins and nucleic acids, potentially altering their function. In chemical reactions, its boron atoms can act as Lewis acids, facilitating various catalytic processes .

Comparison with Similar Compounds

1,2,4,3,5-Trithiadiborolane Derivatives

Example : 3,5-Dialkenyl-1,2,4,3,5-trithiadiborolane

- Structure : A five-membered ring with two boron atoms and three sulfur atoms, substituted with alkenyl groups.

- Synthesis : Formed via hydroboration of alkynes with B₂H₆ and polysulfanes (e.g., H₂S₃), proceeding through cis-addition at the less sterically hindered carbon of the alkyne .

- Reactivity: Reacts with secondary amines (e.g., dimethylamine) to yield sulfhydryl boranes like MeB(NMe₂)SH, highlighting its utility in organoboron chemistry .

- Key Difference : The replacement of oxygen with sulfur in the ring enhances electrophilicity and alters reaction pathways, favoring sulfur-based bond formation over oxygen’s oxidative roles .

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Derivatives

Example : 2-(3-Chloro-4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure : A six-membered dioxaborolane ring with methyl substituents at the 4- and 5-positions.

- Applications : Widely used as boron carriers in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of functionalization .

- Key Difference : The absence of a third heteroatom in the ring reduces strain compared to trioxadiborolanes, improving thermal stability for synthetic applications .

Peroxide-Containing Analogues

Example : trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane

- Structure : A five-membered dioxolane ring with two peroxide (-O-O-) groups and methyl substituents.

- Reactivity : Functions as an oxidant in thiocyanation reactions, leveraging peroxide bonds to transfer oxygen atoms .

Structural and Functional Comparison Table

Research Findings and Implications

- Allelopathic Activity: 3,5-Dimethyl-1,2,4,3,5-trioxadiborolane exhibits dose-dependent inhibition of Amaranthus viridis root elongation (IC₅₀: 1565 ppm in ethanol extracts), outperforming phenolic compounds in sugarcane leaf extracts .

- Synthetic Versatility : Trithiadiborolane derivatives demonstrate regioselective reactivity with amines, enabling tailored synthesis of sulfhydryl boranes for catalysis or materials science .

- Stability vs. Reactivity : Dioxaborolane derivatives (e.g., 4,4,5,5-tetramethyl) prioritize stability for synthetic workflows, whereas trioxadiborolanes’ labile oxygen-boron bonds favor transient biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.